molecular formula C9H12BrNO B3174185 2-(4-Bromo-3-methylphenoxy)ethan-1-amine CAS No. 951914-98-0

2-(4-Bromo-3-methylphenoxy)ethan-1-amine

Cat. No. B3174185
CAS RN: 951914-98-0
M. Wt: 230.1 g/mol
InChI Key: JVAKQCAVTINKRQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)ethan-1-amine (also known as 4-Bromo-3-methylphenoxyethanamine or BMPEA) is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the phenylethylamine class of compounds and has been used in a variety of laboratory experiments.

Scientific Research Applications

BMPEA has been studied as a potential tool for a variety of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system and in the study of the biochemical and physiological effects of drugs on the body. It has also been studied for its potential use as a therapeutic agent in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of BMPEA is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, it is thought to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of motor activity and reward-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPEA are not fully understood. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor, which can lead to changes in mood and behavior. Additionally, it has been found to have neuroprotective effects and to increase dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

BMPEA has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available for research. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that BMPEA is a relatively new compound and has not been extensively studied, so there is still much to be learned about its effects and potential uses.

Future Directions

There are a number of potential future directions for research on BMPEA. Further research is needed to understand the full range of its biochemical and physiological effects. Additionally, studies are needed to explore its potential therapeutic applications, such as its use in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to understand the full range of its pharmacological effects and to identify any potential adverse effects. Finally, research is needed to explore the potential of BMPEA as a tool for drug discovery and development.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAKQCAVTINKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylphenoxy)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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